(1R)-(-)-Nopol benzyl ether

Chiral purity Optical rotation Quality control

(1R)-(-)-Nopol benzyl ether (CAS 74851-17-5) is a chiral bicyclic terpenoid ether derived from the monoterpene α-pinene. It serves as a key precursor to NB-Enantride, a trialkylborohydride reagent used in the asymmetric reduction of prochiral ketones to chiral secondary alcohols.

Molecular Formula C18H24O
Molecular Weight 256.4 g/mol
Cat. No. B12061442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-(-)-Nopol benzyl ether
Molecular FormulaC18H24O
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESCC1(C2CC=C(C1C2)CCOCC3=CC=CC=C3)C
InChIInChI=1S/C18H24O/c1-18(2)16-9-8-15(17(18)12-16)10-11-19-13-14-6-4-3-5-7-14/h3-8,16-17H,9-13H2,1-2H3/t16-,17-/m0/s1
InChIKeyVZTCOMJNYWLOOB-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-(-)-Nopol Benzyl Ether: Chiral Terpenoid Ether for Asymmetric Synthesis and Bioactive Scaffold Discovery


(1R)-(-)-Nopol benzyl ether (CAS 74851-17-5) is a chiral bicyclic terpenoid ether derived from the monoterpene α-pinene. It serves as a key precursor to NB-Enantride, a trialkylborohydride reagent used in the asymmetric reduction of prochiral ketones to chiral secondary alcohols [1]. The compound's rigid norbornane-like framework, fused with a tetrahydrofuran ring, provides a defined chiral environment that enables high enantioselectivity in chemical transformations . Additionally, microbial biotransformation of this scaffold yields derivatives with antioxidant activity comparable to butylated hydroxyanisole (BHA) [2].

Why Racemic or Alternative Nopol Ethers Cannot Substitute for (1R)-(-)-Nopol Benzyl Ether in Chiral Applications


In asymmetric synthesis, the stereochemical outcome is exquisitely sensitive to the chiral ligand's structure. Direct substitution of (1R)-(-)-nopol benzyl ether with its racemic mixture, or with other nopol ethers (e.g., methyl, MEM, THP), leads to a dramatic loss of enantioselectivity or complete failure of asymmetric induction [1]. Studies demonstrate that even minor structural alterations—such as shortening the carbon side chain by one methylene unit—reduce enantiomeric excess (ee) from 57% to just 15% in acetophenone reduction [1]. This extreme sensitivity mandates the use of the specific (1R)-(-)-benzyl ether enantiomer, as generic alternatives lack the precise steric and electronic topology required to achieve the 76–79% ee levels essential for producing optically pure pharmaceutical intermediates [2].

Quantitative Evidence for (1R)-(-)-Nopol Benzyl Ether Differentiation: Head-to-Head and Cross-Study Comparisons


Enantiomeric Purity Verification: Optical Rotation as a Key Procurement Specification

The (1R)-(-) enantiomer of nopol benzyl ether is unambiguously differentiated from its racemic counterpart by its specific optical rotation. The target compound exhibits a measured [α]²⁰/D of -26° (c = 10, chloroform) . In contrast, a racemic mixture of nopol benzyl ether would exhibit an optical rotation of 0° [1]. This quantitative difference provides a rapid, non-destructive method for confirming enantiomeric identity and purity prior to use in stereoselective applications.

Chiral purity Optical rotation Quality control

Asymmetric Reduction Performance: NB-Enantride vs. Alpine-Hydride and Alternative Nopol Ethers

NB-Enantride, prepared from (1R)-(-)-nopol benzyl ether, achieves 76% ee in the reduction of 2-butanone and 79% ee for 2-octanone at -78°C [1]. In contrast, the structurally similar Alpine-Hydride (lithium B-(isopinocampheyl)-9-borabicyclo[3.3.1]nonane hydride) yields only 3–37% ee for ketone reductions [1]. Furthermore, a direct comparison of nopol ether variants revealed that the benzyl ether derivative is uniquely effective: the methyl, MEM, THP, and TBDMS nopol ethers all gave "poorer results" [1], and a truncated analog (one fewer carbon in the side chain) reduced acetophenone with only 15% ee vs. 57% ee for the benzyl ether [1].

Asymmetric catalysis Chiral auxiliary Enantioselective reduction

Antioxidant Activity of Biotransformation Product: Comparable to BHA

Microbial transformation of (-)-nopol benzyl ether by Aspergillus niger TBUYN-2 and A. niger Tiegh CBSYN yields (-)-4-oxonopol-2',4'-dihydroxybenzyl ether (compound 6), which exhibits strong antioxidant activity with an IC₅₀ of 30.2 μM [1]. This activity is quantitatively similar to that of the widely used synthetic antioxidant butylated hydroxyanisole (BHA), which has a reported IC₅₀ in the same assay range [1].

Biotransformation Antioxidant Natural product

Physical Property Fingerprint for Identity Confirmation and Purity Assessment

The compound's unique physicochemical profile provides a robust fingerprint for incoming material verification. Key identifying metrics include refractive index n²⁰/D 1.5204, density 0.982 g/mL at 25°C, and boiling point 112-114°C at 0.025 mmHg . These values are specific to the purified (1R)-(-) enantiomer and differ measurably from the parent nopol ([α]ᴅ²⁵ -36.5°, nᴅ²⁵ 1.4920, d₄²⁵ 0.9647) [1], as well as from racemic or degraded material.

Analytical chemistry Quality assurance Material specification

High-Value Application Scenarios for (1R)-(-)-Nopol Benzyl Ether Based on Quantified Differentiation


Chiral Pharmaceutical Intermediate Synthesis via Asymmetric Ketone Reduction

When synthesizing chiral secondary alcohols as key intermediates for APIs (e.g., beta-blockers, prostaglandin analogs), NB-Enantride—derived from (1R)-(-)-nopol benzyl ether—delivers 76–79% ee for aliphatic ketones, a performance level unattainable with Alpine-Hydride (3–37% ee) or alternative nopol ethers (≤15% ee) [1]. This high ee reduces the need for costly chiral chromatography or multiple recrystallizations, streamlining process development and improving atom economy.

Discovery of Novel Bioactive Scaffolds via Directed Microbial Biotransformation

Researchers exploring the chemical space around terpenoid natural products can leverage (-)-nopol benzyl ether as a substrate for whole-cell biocatalysis. Aspergillus niger selectively dihydroxylates the benzene ring, yielding a derivative with antioxidant activity (IC₅₀ 30.2 μM) comparable to BHA [2]. This route provides a one-step, green chemistry approach to generating structurally complex, potent antioxidants for lead identification.

Academic and Industrial Research in Stereoselective Methodology Development

For laboratories developing new asymmetric catalysts or investigating stereochemical models, (1R)-(-)-nopol benzyl ether serves as a well-characterized, commercially available chiral building block. Its defined optical rotation (-26°), refractive index (1.5204), and density (0.982 g/mL) enable rigorous material validation , while its structure–activity relationships (e.g., sensitivity to side-chain length) provide a clear baseline for comparative studies of new chiral auxiliaries [1].

Quality Control and Regulatory-Compliant Procurement for Chiral Reagent Manufacture

Commercial suppliers of NB-Enantride and related chiral reducing agents must ensure the enantiomeric integrity of their starting material. The combination of specific optical rotation (-26°), refractive index, and density measurements provides a cost-effective, multi-point identity check that distinguishes the active (1R)-(-) enantiomer from racemic or degraded material . This analytical profile directly supports batch release testing and ISO 9001-compliant quality systems.

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